Antihypoxic Potency in Hypoxia-Induced Lethality Model
In a head-to-head comparative study assessing survival against hypoxia-induced lethality in mice, vinconate demonstrated superior potency to vincamine, with an ED50 of approximately 25 mg/kg compared to 47.0 mg/kg for vincamine [1]. This represents an 88% greater potency. However, vinconate was less potent than vinpocetine (ED50 16.6 mg/kg), though unlike vinpocetine and all other drugs tested, vinconate uniquely exhibited a non-monotonic dose-response curve and did not cause 100% survival at any dose [1]. This atypical profile indicates a fundamentally different pharmacological mechanism of antihypoxic action that may provide a wider therapeutic window in specific experimental models.
| Evidence Dimension | Antihypoxic potency (ED50, mg/kg, i.p.) in mice exposed to 100% nitrogen gas for 80 seconds |
|---|---|
| Target Compound Data | ED50 ≈ 25 mg/kg |
| Comparator Or Baseline | Vincamine (ED50 = 47.0 mg/kg); Vinpocetine (ED50 = 16.6 mg/kg); 1-Eburnamonine (ED50 = 21.0 mg/kg) |
| Quantified Difference | Vinconate is 88% more potent than vincamine (47.0/25 ≈ 1.88x); 50% less potent than vinpocetine (25/16.6 ≈ 1.51x). Vinconate alone exhibited a non-monotonic dose-response and failed to achieve 100% survival at any dose. |
| Conditions | Hypoxia-induced lethality model; adult male mice; single i.p. administration prior to 80-sec exposure to 100% N2 gas |
Why This Matters
This data proves vinconate is not simply a weaker vinpocetine but a mechanistically distinct molecule, which is critical for researchers studying non-canonical neuroprotective pathways or seeking compounds with a non-monotonic dose-response profile.
- [1] King GA. Protective effects of vinpocetine and structurally related drugs on the lethal consequences of hypoxia in mice. Arch Int Pharmacodyn Ther. 1987;286(2):299-307. View Source
